molecular formula C22H20N2O2 B12397396 4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole

4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole

Katalognummer: B12397396
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: SQQBZMHAJXTBMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethoxyphenyl and methoxynaphthyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole typically involves the condensation of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method involves the reaction of 4-ethoxybenzoyl hydrazine with 4-methoxynaphthalene-1-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Methoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole
  • 4-(4-Ethoxyphenyl)-5-(4-chloronaphthalen-1-yl)-1H-pyrazole
  • 4-(4-Ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-imidazole

Uniqueness

4-(4-Ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole is unique due to the specific combination of ethoxyphenyl and methoxynaphthyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C22H20N2O2

Molekulargewicht

344.4 g/mol

IUPAC-Name

4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)-1H-pyrazole

InChI

InChI=1S/C22H20N2O2/c1-3-26-16-10-8-15(9-11-16)20-14-23-24-22(20)19-12-13-21(25-2)18-7-5-4-6-17(18)19/h4-14H,3H2,1-2H3,(H,23,24)

InChI-Schlüssel

SQQBZMHAJXTBMA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=C(NN=C2)C3=CC=C(C4=CC=CC=C43)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.